molecular formula C14H19ClN2O4 B13088990 Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate

Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate

Cat. No.: B13088990
M. Wt: 314.76 g/mol
InChI Key: BFTOTPVMKMSHDR-UHFFFAOYSA-N
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Description

Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a chlorine atom attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride in methanol.

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

    Substitution: Various substituted nicotinic acid derivatives.

    Reduction: Amino derivatives of nicotinic acid.

    Deprotection: Free amine derivatives.

Scientific Research Applications

Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate involves its interaction with specific molecular targets. The Boc protecting group provides stability during synthetic transformations, while the chlorine atom and methylamino group contribute to its reactivity. The compound may act as a precursor to active pharmaceutical ingredients by undergoing deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H19ClN2O4

Molecular Weight

314.76 g/mol

IUPAC Name

ethyl 5-chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate

InChI

InChI=1S/C14H19ClN2O4/c1-6-20-12(18)9-7-10(15)11(16-8-9)17(5)13(19)21-14(2,3)4/h7-8H,6H2,1-5H3

InChI Key

BFTOTPVMKMSHDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N(C)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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